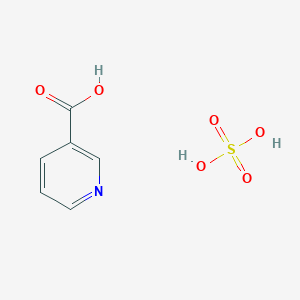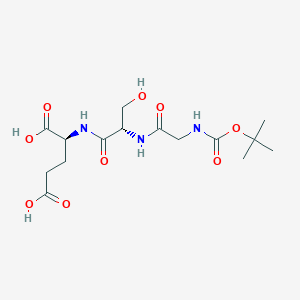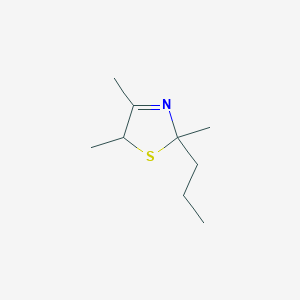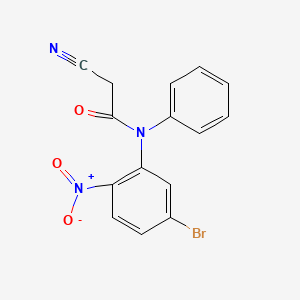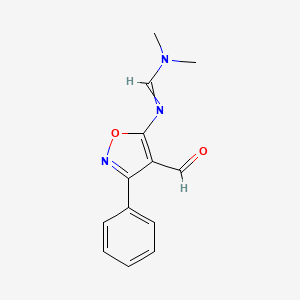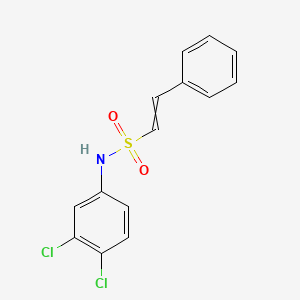
Ethyl N-(methylcarbamoyl)ethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(methylcarbamoyl)ethanimidate is a chemical compound with the molecular formula C6H12N2O2 It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(methylcarbamoyl)ethanimidate can be synthesized through a reaction involving ethyl ethanimidate and methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
C2H5C(=NH)OEt+CH3NCO→C2H5N(CH3CO)C(=NH)OEt
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(methylcarbamoyl)ethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and related compounds.
Scientific Research Applications
Ethyl N-(methylcarbamoyl)ethanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which ethyl N-(methylcarbamoyl)ethanimidate exerts its effects involves the interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming stable carbamate linkages with active site residues, thereby blocking the enzyme’s activity. The pathways involved may include inhibition of acetylcholinesterase or other hydrolases, leading to altered biochemical processes.
Comparison with Similar Compounds
Ethyl N-(methylcarbamoyl)ethanimidate can be compared with other carbamate compounds such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biochemical processes.
Properties
CAS No. |
64961-43-9 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl N-(methylcarbamoyl)ethanimidate |
InChI |
InChI=1S/C6H12N2O2/c1-4-10-5(2)8-6(9)7-3/h4H2,1-3H3,(H,7,9) |
InChI Key |
MRLVQPIFWCOQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
